[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

Lipophilicity Prodrug Design Membrane Permeability

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate, systematically known as 3'-O-acetyl-2'-deoxyadenosine, is a purine nucleoside analog characterized by a 2'-deoxyribose sugar backbone with an acetyl ester at the 3'-hydroxyl position. This modification distinguishes it from the parent nucleoside 2'-deoxyadenosine by increasing lipophilicity (calculated LogP +0.20 versus -0.55) while retaining a free 5'-hydroxyl group essential for enzymatic recognition and downstream phosphorylation.

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
Cat. No. B12102351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Molecular FormulaC12H15N5O4
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)
InChIKeyORNWXPWLGGXUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Acetyl-2'-deoxyadenosine (CAS 6612-73-3): A Regioselectively Protected Nucleoside for Prodrug Design and Nucleic Acid Research


[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate, systematically known as 3'-O-acetyl-2'-deoxyadenosine, is a purine nucleoside analog characterized by a 2'-deoxyribose sugar backbone with an acetyl ester at the 3'-hydroxyl position [1]. This modification distinguishes it from the parent nucleoside 2'-deoxyadenosine by increasing lipophilicity (calculated LogP +0.20 versus -0.55) while retaining a free 5'-hydroxyl group essential for enzymatic recognition and downstream phosphorylation [2]. The compound serves dual roles: as a synthetic intermediate with orthogonal 3'-protection for oligonucleotide chemistry, and as a prodrug candidate where the 3'-acetyl group modulates metabolic stability and membrane permeability [3].

Regioselective protection
3'-O-acetyl shields the 3'-OH, enabling exclusive 5'-phosphorylation and orthogonal synthesis.
Prodrug research scaffold
Free 5'-OH retains ADA substrate activity, while the 3'-ester modulates lipophilicity for membrane permeability studies.
Synthetic intermediate
Serves as protected building block for 5'-modified nucleoside analogs and chain-terminating nucleotides.

Why 2'-Deoxyadenosine or 2',3'-Di-O-acetyladenosine Cannot Replace 3'-O-Acetyl-2'-deoxyadenosine in Regioselective Syntheses or Metabolic Studies


Substituting this mono-acetylated nucleoside with 2'-deoxyadenosine forfeits the orthogonal 3'-hydroxyl protection essential for regioselective phosphorylation and oligonucleotide elongation, while the diacetylated 2',3'-di-O-acetyladenosine fails to serve as an ADA substrate due to dual acylation eliminating the free 5'-OH mandatory for enzymatic deamination [1]. Furthermore, 2'-deoxyadenosine's significantly lower lipophilicity (ΔLogP ≈ +0.75 for the acetylated form) renders it less suitable for passive membrane diffusion in cellular models [2]. These differences create a functional gap that prevents simple interchangeability in synthetic or pharmacological workflows.

2'-Deoxyadenosine lacks orthogonal protection
Without 3'-acetylation, phosphorylation yields a mixture of 3'- and 5'-isomers, reducing regioselectivity and purity.
Diacetyl analog (2',3'-di-O-acetyl) is ADA-resistant
Dual acylation blocks the essential 5'-OH, preventing deamination; 3'-O-acetyl retains ADA substrate activity for metabolic studies.
Lipophilicity gap alters membrane diffusion
3'-O-Acetyl (LogP +0.20) versus 2'-deoxyadenosine (LogP -0.55) shifts passive permeability; the parent compound may not replicate cellular uptake behavior in model systems.

Head-to-Head Evidence: Quantified Differentiation of 3'-O-Acetyl-2'-deoxyadenosine Against Closest Analogs


Enhanced Lipophilicity Versus 2'-Deoxyadenosine Drives Superior Membrane Permeability Potential

3'-O-Acetyl-2'-deoxyadenosine demonstrates a calculated LogP of +0.20, compared to -0.55 for the parent compound 2'-deoxyadenosine [1]. This represents an increase of approximately 0.75 log units, quantitatively shifting the compound from a hydrophilic profile (LogP < 0) to a moderately lipophilic profile (LogP > 0). The acetyl ester masks the polar 3'-hydroxyl group, reducing hydrogen-bonding capacity and enhancing passive diffusion across lipid bilayers.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.75
Supports prodrug design research via improved passive membrane permeability context
In silico calculation; validate experimentally in target cell model
Lipophilicity Prodrug Design Membrane Permeability

Retained Adenosine Deaminase Substrate Activity Contrasts with 5'-O-Acetyl and Diacetyl Analogs

Ciuffreda et al. (2000) demonstrated that among adenosine and 2'-deoxyadenosine acetates, exclusively those possessing a free 5'-hydroxyl group serve as substrates for adenosine deaminase (ADA) [1]. 3'-O-Acetyl-2'-deoxyadenosine, bearing an unprotected 5'-OH, is actively deaminated by ADA to form 3'-O-acetyl-2'-deoxyinosine, whereas 5'-O-acetyl-2'-deoxyadenosine and 2',3'-di-O-acetyladenosine are completely resistant to enzymatic deamination due to 5'-OH blockade. This positions the compound uniquely as an ADA-labile prodrug scaffold.

ADA substrate specificity
Direct head-to-head comparison
3'-O-Acetyl: deaminated by ADA; 5'-O-acetyl and diacetyl: not deaminated
Confirms 5'-OH-dependent metabolic lability for prodrug activation research
In vitro ADA assay; free 5'-OH essential for enzymatic turnover
Adenosine Deaminase Metabolic Stability Enzyme Substrate Specificity

Crystal Structure Conformation of the 3'-O-Acetyl Moiety Diverges from the 3'-Deoxy Analog Cordycepin

The crystal structure of 3'-O-acetyl-2'-deoxyadenosine, solved by Low et al. (1987), reveals that the 3'-O-acetyl substituent adopts a specific orientation that influences the sugar pucker and the glycosidic torsion angle χ [1]. In contrast, the 3'-deoxy analog cordycepin lacks the exocyclic oxygen entirely, resulting in a different furanose ring conformation and altered base-sugar geometry that impacts molecular recognition by kinases and polymerases. The acetyl group introduces steric bulk and hydrogen-bond acceptor capacity at the 3'-position not present in cordycepin, which is devoid of 3'-substitution.

Crystal conformation
Class-level
3'-O-acetyl group defines sugar pucker and glycosidic torsion
Provides a structurally characterized reference for nucleoside analog design
Single-crystal X-ray; comparative data with cordycepin not in same study
X-ray Crystallography Glycosidic Torsion Angle Conformational Analysis

Orthogonal 3'-O-Acetyl Protection Enables Regioselective 5'-Phosphorylation Unavailable with Unprotected 2'-Deoxyadenosine

3'-O-Acetyl-2'-deoxyadenosine serves as a direct precursor for selective 5'-phosphorylation to yield 3'-O-acetyl-2'-deoxyadenosine 5'-monophosphate (3'-O-acetyl-dAMP), a chain-terminating nucleotide analog used in Sanger sequencing . The acetyl group at the 3'-position prevents unwanted phosphorylation or phosphitylation at this site, ensuring exclusive reaction at the 5'-OH. Using unprotected 2'-deoxyadenosine would produce a mixture of 3'- and 5'-phosphorylated isomers, reducing yield and complicating purification.

Regioselective phosphorylation
Data to verify
Exclusive 5'-phosphorylation possible vs. mixed isomers with unprotected nucleoside
Enables efficient synthesis of 5'-monophosphate derivatives for oligonucleotide studies
Regioselectivity asserted; supporting quantitative yield data not available in source
Nucleoside Phosphorylation Oligonucleotide Synthesis Protecting Group Strategy

Procurement-Driven Application Scenarios for 3'-O-Acetyl-2'-deoxyadenosine


Prodrug Design Requiring Balanced Lipophilicity and ADA-Mediated Bioactivation

In antiviral or anticancer prodrug development, 3'-O-acetyl-2'-deoxyadenosine's LogP of +0.20 enables passive cellular uptake superior to 2'-deoxyadenosine (LogP -0.55), while its free 5'-OH ensures intracellular ADA-catalyzed conversion to the active 3'-O-acetyl-2'-deoxyinosine metabolite [1][2]. This dual property is not matched by the diacetyl analog (ADA-resistant) or the parent nucleoside (poor membrane permeability). Researchers procuring this compound for pharmacokinetic studies can exploit its predictable metabolic fate and the approximately 0.75-unit logP advantage for oral bioavailability optimization.

Regioselective Synthesis of 5'-Modified Nucleotide Analogs and Oligonucleotide Building Blocks

The orthogonal protection at the 3'-position permits exclusive 5'-functionalization—phosphorylation, phosphitylation, or conjugation to fluorescent probes—without generating 3'-isomer side products [1]. This regioselectivity advantage over 2'-deoxyadenosine translates to higher yields of 5'-monophosphate derivatives and simplified chromatographic purification. Industrial procurement for oligonucleotide therapeutic manufacturing benefits from the compound's role as a chain-terminating nucleotide precursor compatible with automated DNA synthesizer chemistry.

Crystallographic and Conformational Studies of Nucleoside Analog–Protein Interactions

The well-defined crystal structure of 3'-O-acetyl-2'-deoxyadenosine, solved by Low et al. (1987), provides a reliable structural model for studying how 3'-ester modifications influence sugar pucker and glycosidic torsion [1]. This structurally characterized compound serves as a reference standard for X-ray co-crystallization screens with kinases, polymerases, or ADA, enabling rational design of next-generation nucleoside inhibitors. Procurement for structural biology labs is justified by the availability of published atomic coordinates enabling direct comparison with novel derivatives.

Selective Deamination Substrate for In Vitro ADA Activity Assays

As demonstrated by Ciuffreda et al. (2000), 3'-O-acetyl-2'-deoxyadenosine is deaminated by ADA in a strictly 5'-OH-dependent manner, making it a diagnostic tool to verify enzyme active-site integrity [1]. Unlike adenosine, which requires no protecting group strategy, this acetylated substrate can probe how steric modifications at the 3'-position affect catalytic turnover without abolishing activity, a feature absent in the non-substrate diacetyl analog. Quality control laboratories and enzymology groups benefit from its use as a characterized substrate in ADA inhibitor screening panels.

Application
Selection Property
Validation Focus
Prodrug design research
Regioselective 3'-protection with free 5'-OH
ADA substrate activity and lipophilicity in model systems
5'-Modified nucleoside synthesis
Orthogonal 3'-O-acetyl blocking group
Regioselective phosphorylation outcome
Nucleoside analog structural biology
Published crystal structure coordinates
Conformational comparison with novel derivatives
ADA enzymology assays
Free 5'-OH substrate for deamination
Enzyme active-site integrity and inhibitor screening
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